2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol
Overview
Description
2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The amino group can be introduced through reductive amination or other suitable methods depending on the starting materials available .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDPS group can be removed under acidic conditions or using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TBAF, acidic conditions (e.g., HCl in methanol).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Removal of the TBDPS group to yield the free hydroxyl compound.
Scientific Research Applications
2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The TBDPS group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require protected intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol largely depends on its role in a given chemical reaction. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other sites in the molecule. Upon deprotection, the free hydroxyl group can participate in further chemical reactions, such as nucleophilic substitutions or condensations.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol: Similar structure but with a tert-butyldimethylsilyl (TBDMS) group instead of TBDPS.
2-Amino-3-((trimethylsilyl)oxy)-2-methylpropan-1-ol: Features a trimethylsilyl (TMS) group as the protecting group.
Uniqueness
The tert-butyldiphenylsilyl group provides greater steric hindrance compared to TBDMS or TMS, offering enhanced protection for the hydroxyl group during complex synthetic routes. This makes 2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Properties
IUPAC Name |
2-amino-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2Si/c1-19(2,3)24(17-11-7-5-8-12-17,18-13-9-6-10-14-18)23-16-20(4,21)15-22/h5-14,22H,15-16,21H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKRCQNLXKXHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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